molecular formula C9H13NO3 B2826716 methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate CAS No. 2137655-11-7

methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Cat. No. B2826716
CAS RN: 2137655-11-7
M. Wt: 183.207
InChI Key: WKLPHAYPYPIKGR-UHFFFAOYSA-N
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Description

“Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate” is a chemical compound with the CAS Number: 2137655-11-7 . It has a molecular weight of 183.21 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the formation of the azepine ring under the Eschweiler–Clark reaction conditions . The Gibbs energy of activation for the inversion of the azepine ring was determined by dynamic 1H NMR spectroscopy .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO3/c1-13-9(12)10-5-3-2-4-8(6-10)7-11/h6-7H,2-5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.21 . It is typically stored at 4 degrees Celsius and is available in powder form .

Scientific Research Applications

Structural and Hydrogen-Bonded Assembly Studies

  • Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is part of a group of benzazepine derivatives studied for their structural properties and hydrogen-bonded assemblies. One study focused on the crystallization behaviors and molecular structures of these compounds, revealing intricate hydrogen-bonding patterns and three-dimensional framework structures (Guerrero et al., 2014).

Chemical and Physico-Chemical Properties

  • Research has been conducted on related tetrahydropterines, exploring their synthesis, chemical, and physico-chemical properties. This includes studies on formylation processes and rotamer formations, providing insights into the behavior of similar compounds in solution (Ganguly, Bieri, & Viscontini, 1981).

Tissue Distribution and DNA Demethylation Studies

  • The compound has been referenced in the context of tissue distribution studies of 5-hydroxymethylcytosine and its role in active demethylation processes in DNA. Such studies contribute to understanding the molecular mechanisms behind gene expression and epigenetic modifications (Globisch et al., 2010).

Synthesis and Medicinal Chemistry Applications

  • Various studies have explored the synthesis of related azepine derivatives and their potential applications in medicinal chemistry. This includes research on the synthesis of novel ring systems and pharmacologically active derivatives (Kawashima & Kawano, 1976).

Intramolecular Reactions and Derivative Formation

  • Research has also delved into the intramolecular reactions of compounds like 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones leading to azepine derivatives, demonstrating the chemical versatility and reactivity of these molecules (Inazumi et al., 1994).

Isomerization and Thermal Behavior Studies

  • The thermal behavior and isomerization processes of related azepine compounds have been studied, providing insights into the stability and dynamics of these molecules under different conditions (Satake et al., 1991).

properties

IUPAC Name

methyl 6-formyl-2,3,4,5-tetrahydroazepine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-13-9(12)10-5-3-2-4-8(6-10)7-11/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLPHAYPYPIKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCCC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

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